Cas no 1357352-04-5 (tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers)

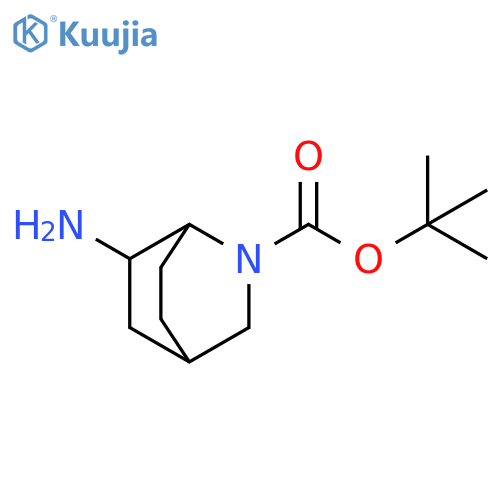

1357352-04-5 structure

商品名:tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers

CAS番号:1357352-04-5

MF:C12H22N2O2

メガワット:226.315283298492

MDL:MFCD22209559

CID:4593020

PubChem ID:67234236

tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- TERT-BUTYL 6-AMINO-2-AZABICYCLO[2.2.2]OCTANE-2-CARBOXYLATE

- tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers

-

- MDL: MFCD22209559

- インチ: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3

- InChIKey: VOJMZLZBOIHIRI-UHFFFAOYSA-N

- ほほえんだ: C12CCC(CC1N)CN2C(OC(C)(C)C)=O

tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318197-0.1g |

tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

1357352-04-5 | 95.0% | 0.1g |

$771.0 | 2025-03-19 | |

| Enamine | EN300-318197-5.0g |

tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

1357352-04-5 | 95.0% | 5.0g |

$6441.0 | 2025-03-19 | |

| Enamine | EN300-318197-0.25g |

tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

1357352-04-5 | 95.0% | 0.25g |

$1099.0 | 2025-03-19 | |

| Enamine | EN300-318197-2.5g |

tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

1357352-04-5 | 95.0% | 2.5g |

$4355.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD759307-1g |

tert-Butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

1357352-04-5 | 97% | 1g |

¥14485.0 | 2023-04-02 | |

| A2B Chem LLC | AW33861-500mg |

tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

1357352-04-5 | 95% | 500mg |

$1860.00 | 2024-04-20 | |

| Enamine | EN300-318197-5g |

tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, Mixture of diastereomers |

1357352-04-5 | 95% | 5g |

$6441.0 | 2023-09-05 | |

| Aaron | AR01BWI9-1g |

tert-Butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

1357352-04-5 | 95% | 1g |

$3079.00 | 2025-02-09 | |

| A2B Chem LLC | AW33861-250mg |

tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

1357352-04-5 | 95% | 250mg |

$1192.00 | 2024-04-20 | |

| A2B Chem LLC | AW33861-1g |

tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

1357352-04-5 | 95% | 1g |

$2373.00 | 2024-04-20 |

tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

1357352-04-5 (tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1357352-04-5)tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers

清らかである:99%/99%

はかる:50mg/250mg

価格 ($):1147/3439